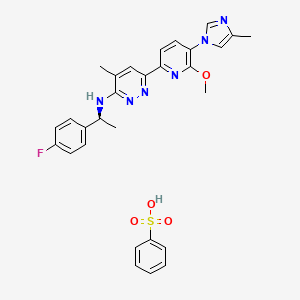

BPN-15606 besylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H29FN6O4S |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine |

InChI |

InChI=1S/C23H23FN6O.C6H6O3S/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30;7-10(8,9)6-4-2-1-3-5-6/h5-13,16H,1-4H3,(H,26,29);1-5H,(H,7,8,9)/t16-;/m0./s1 |

InChI Key |

GUUNWNSGODFODV-NTISSMGPSA-N |

Isomeric SMILES |

CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

BPN-15606 Besylate: A Technical Guide to its Target Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15606 besylate is a potent, orally active small molecule that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. It functions as a novel γ-secretase modulator (GSM), allosterically targeting the enzymatic complex responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, BPN-15606 modulates its processivity. This modulation results in a decreased production of the highly amyloidogenic amyloid-β (Aβ) peptides, Aβ42 and Aβ40, while concomitantly increasing the formation of shorter, less aggregation-prone Aβ species. This guide provides an in-depth technical overview of the target pathway of BPN-15606, its mechanism of action, downstream biological effects, and the experimental methodologies used to characterize its activity.

Target Pathway: γ-Secretase and APP Processing

The primary target of BPN-15606 is the γ-secretase complex, a multi-subunit intramembrane aspartyl protease. This enzyme plays a crucial role in the processing of numerous type-I transmembrane proteins, including the amyloid precursor protein (APP), which is central to the amyloid hypothesis of Alzheimer's disease.

The processing of APP is a sequential proteolytic process. Initially, APP is cleaved by either α-secretase or β-secretase (BACE1). The β-secretase cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids (C99 or β-CTF). The γ-secretase complex then subjects C99 to a series of intramembrane cleavages. The initial cleavage occurs at the ε-site, releasing the APP intracellular domain (AICD). This is followed by a series of processive cleavages at γ-sites, occurring every 3-4 amino acids, which ultimately generates Aβ peptides of varying lengths, most commonly Aβ40 and the more pathogenic Aβ42.

Mechanism of Action of this compound

BPN-15606 is not an inhibitor but an allosteric modulator of γ-secretase.[1] It binds to a site on the γ-secretase complex that is distinct from the active site. This binding event induces a conformational change in the enzyme that enhances its processivity. As a result, the sequential cleavage of the C99 substrate proceeds further, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, at the expense of the longer, aggregation-prone Aβ42 and Aβ40 species.[2][3] Importantly, this modulation does not affect the total amount of Aβ produced or the ε-site cleavage that generates AICD, thus preserving the processing of other critical γ-secretase substrates like Notch.[1]

Downstream Biological Consequences

By specifically reducing the levels of pathogenic Aβ42 and Aβ40, BPN-15606 has been shown to counteract several Alzheimer's disease-related pathologies in preclinical models. In the Ts65Dn mouse model of Down syndrome, which exhibits AD-like pathology, treatment with BPN-15606 led to:

-

Normalization of Rab5 Hyperactivation: Rab5 is a key regulator of endosome function, and its hyperactivity is an early event in AD pathogenesis. BPN-15606 treatment rescued this hyperactivation.[4][5]

-

Rescue of Neurotrophin Signaling Deficits: The compound normalized deficits in neurotrophin signaling pathways, which are critical for neuronal survival and function.[4][5]

-

Reduction of Tau Pathology: BPN-15606 treatment also led to a reduction in the hyperphosphorylation of tau, a key component of neurofibrillary tangles.[4][5]

-

Amelioration of Neuroinflammation: A decrease in astrogliosis and microgliosis, markers of neuroinflammation, was observed following treatment.[4][5]

-

Improved Cognitive Function: These molecular and cellular changes were associated with an improvement in cognitive deficits in the animal model.[4][5]

Quantitative Data Summary

The potency and efficacy of BPN-15606 have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Potency of BPN-15606

| Cell Line | Target Peptide | IC50 Value | Citation |

|---|---|---|---|

| SH-SY5Y Neuroblastoma | Aβ42 | 7 nM | [6] |

| SH-SY5Y Neuroblastoma | Aβ40 | 17 nM |[6] |

Table 2: In Vivo Efficacy of BPN-15606 in Rodent Models

| Species | Model | Dose (mg/kg/day) | Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Citation |

|---|---|---|---|---|---|---|---|

| Mouse | C57BL/6J | 10, 25, 50 | 7 days | Plasma | Dose-dependent | Dose-dependent | [6] |

| Mouse | C57BL/6J | 10, 25, 50 | 7 days | Brain | Dose-dependent | Dose-dependent | [6] |

| Rat | Sprague-Dawley | 5, 25, 50 | 9 days | CSF | Dose-dependent | Dose-dependent | [6] |

| Mouse | Ts65Dn | 10 | 4 months | Cortex & Hippocampus | Significant | Significant |[4][5][7] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of BPN-15606, based on published literature.

In Vitro Aβ Reduction Assay in SH-SY5Y Cells

This assay quantifies the ability of BPN-15606 to reduce the secretion of Aβ peptides from a human neuroblastoma cell line.

-

Cell Culture: Human SH-SY5Y neuroblastoma cells, stably overexpressing wild-type human APP, are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: After incubation, the conditioned medium is collected.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) assay.

-

Data Analysis: The Aβ concentrations are normalized to the vehicle control, and IC50 values are calculated using a suitable nonlinear regression model.

In Vivo Efficacy Assessment in Ts65Dn Mice

This protocol describes the evaluation of BPN-15606 in a transgenic mouse model of Down syndrome.[4][5][7]

-

Animal Model: Male Ts65Dn mice, which are segmentally trisomic for mouse chromosome 16 and serve as a model for Down syndrome and associated AD pathology, are used. Age-matched diploid littermates serve as controls.[7]

-

Drug Administration: BPN-15606 is administered orally. For chronic studies, it can be formulated in the rodent chow or administered daily via oral gavage at a specific dose (e.g., 10 mg/kg).[4][5][7] A vehicle-treated group serves as a control.

-

Treatment Duration: Treatment is carried out for a specified period, for example, from 3 to 7 months of age, to assess its effects on the development of pathology.[4][5][7]

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and blood, cerebrospinal fluid (CSF), and brain tissue are collected. The brain can be dissected into regions such as the cortex and hippocampus.

-

Biochemical Analysis: Brain tissue is homogenized in appropriate buffers (e.g., RIPA buffer) for the extraction of soluble and insoluble proteins. Aβ levels in plasma, CSF, and brain homogenates are quantified using MSD or ELISA.

-

Histopathological Analysis: Brain sections can be analyzed by immunohistochemistry for amyloid plaques, astrogliosis (GFAP staining), and microgliosis (Iba1 staining).

-

Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze.

Quantification of Aβ Peptides (Meso Scale Discovery - MSD)

The MSD platform is a commonly used method for the sensitive and specific quantification of Aβ peptides.

-

Plate Coating: MSD plates pre-coated with capture antibodies specific for different Aβ species (e.g., anti-Aβ40 and anti-Aβ42) are used.

-

Sample Incubation: Standards (synthetic Aβ peptides) and samples (conditioned media, plasma, CSF, or brain homogenates) are added to the wells and incubated to allow the Aβ peptides to bind to the capture antibodies.

-

Detection Antibody: After washing, a detection antibody that recognizes a different epitope on the Aβ peptide and is labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™) is added to the wells and incubated.

-

Washing and Reading: The wells are washed again to remove unbound detection antibody. A read buffer is added, and the plate is read on an MSD instrument. The application of an electrical voltage causes the SULFO-TAG™ to emit light, and the intensity of the light is proportional to the amount of Aβ in the sample.

-

Data Analysis: A standard curve is generated from the readings of the standards, and the concentrations of Aβ in the samples are interpolated from this curve.

Western Blotting for APP, CTFs, and Signaling Proteins

Western blotting is used to assess the levels of various proteins in the target pathway and downstream signaling cascades.

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-APP, anti-Rab5, anti-phospho-TrkB, anti-phospho-CREB).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is detected using a digital imaging system.

-

Analysis: The intensity of the bands is quantified, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of BPN-15606.

Conclusion

This compound represents a significant advancement in the development of therapies targeting the amyloid pathway in Alzheimer's disease. Its mechanism as a γ-secretase modulator offers a more nuanced approach than direct inhibition, selectively reducing pathogenic Aβ species without disrupting the essential physiological functions of the enzyme. Preclinical studies have demonstrated its ability to not only reduce amyloid pathology but also to positively impact downstream pathological cascades, including neuroinflammation and deficits in neuronal signaling. While the clinical development of BPN-15606 itself was halted due to off-target liabilities, the extensive research on this compound has provided invaluable insights into the therapeutic potential of γ-secretase modulation and has paved the way for the development of next-generation GSMs with improved safety profiles. The data and protocols summarized in this guide provide a comprehensive resource for researchers in the field of neurodegenerative disease drug discovery.

References

- 1. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. escholarship.org [escholarship.org]

BPN-15606 Besylate: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] The amyloid hypothesis posits that the production and aggregation of the Aβ42 peptide is a central event in AD pathogenesis.[3] BPN-15606 besylate is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM).[1][4] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, GSMs allosterically modulate γ-secretase to shift its cleavage preference, thereby reducing the production of toxic Aβ42 and Aβ40 species while concomitantly increasing the formation of shorter, less amyloidogenic Aβ peptides like Aβ37 and Aβ38.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to support further research in Alzheimer's disease.

Mechanism of Action

This compound selectively modulates the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP). The compound alters the processivity of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and an increase in the production of shorter, more soluble Aβ species.[7][8] Importantly, BPN-15606 does not inhibit the overall proteolytic activity of γ-secretase, thus avoiding the toxicities associated with the inhibition of Notch processing, a critical signaling pathway for cellular differentiation.[1][2]

Caption: Mechanism of action of BPN-15606 as a γ-secretase modulator.

Quantitative Preclinical Data

In Vitro Efficacy

| Cell Line | Assay | Endpoint | IC50 | Reference |

| SH-SY5Y neuroblastoma | ELISA | Aβ42 production | 7 nM | [1][4] |

| SH-SY5Y neuroblastoma | ELISA | Aβ40 production | 17 nM | [4] |

In Vivo Efficacy in Rodent Models

| Animal Model | Treatment | Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Reference |

| C57BL/6 Mice | 10, 25, 50 mg/kg (oral) | 7 days | Plasma & Brain | Dose-dependent | Dose-dependent | [4] |

| Sprague-Dawley Rats | 5, 25, 50 mg/kg (oral) | 9 days | CSF | Dose-dependent | Dose-dependent | [4] |

| C57BL/6 Mice | 25 mg/kg (single oral dose) | 24 hours | Brain & Plasma | Robust reduction | Robust reduction | [4] |

Efficacy in Alzheimer's Disease Mouse Models

| Animal Model | Age at Treatment | Treatment | Duration | Key Findings | Reference |

| PSAPP | 3 months (pre-plaque) | 10 mg/kg/day in chow | 3 months | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. | [9][10] |

| PSAPP | 6 months (post-plaque) | Not specified | 3 months | Ineffective at modifying existing pathology. | [9][10] |

| Ts65Dn (Down Syndrome model) | 3 months | 10 mg/kg/day (oral gavage, 5 days/week) | 4 months | Normalized Aβ42 and Aβ40 levels, rescued Rab5 hyperactivation, normalized neurotrophin signaling, reduced tau pathology, astrogliosis, and microgliosis, and countered cognitive deficits. | [7][8] |

Experimental Protocols

In Vitro Aβ Quantification

Objective: To determine the IC50 values of BPN-15606 for the reduction of Aβ42 and Aβ40 in a cell-based assay.

Cell Line: Human SH-SY5Y neuroblastoma cells stably overexpressing wild-type human APP751.

Methodology:

-

Cell Culture: Culture SH-SY5Y-APP751 cells in appropriate media and conditions.

-

Compound Treatment: Plate cells and treat with a serial dilution of this compound or vehicle control for a specified period (e.g., 16-18 hours).

-

Conditioned Media Collection: Collect the conditioned media from each well.

-

Aβ Quantification: Analyze the levels of Aβ42 and Aβ40 in the conditioned media using a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) multiplex assay.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Caption: In vitro Aβ quantification workflow.

In Vivo Studies in Rodent Models

Objective: To assess the in vivo efficacy of BPN-15606 in reducing Aβ levels in the central nervous system of wild-type and transgenic mouse models of AD.

Animal Models:

-

C57BL/6 mice

-

Sprague-Dawley rats

-

PSAPP transgenic mice (APPswe/PSEN1dE9)

-

Ts65Dn mice

Methodology:

-

Animal Husbandry: House animals under standard conditions with ad libitum access to food and water.

-

Compound Administration: Administer this compound or vehicle control via oral gavage or formulated in chow at the specified doses and durations.

-

Tissue Collection: At the end of the treatment period, collect blood (for plasma), cerebrospinal fluid (CSF), and brain tissue.

-

Sample Processing:

-

Plasma: Centrifuge whole blood to separate plasma.

-

CSF: Collect CSF from the cisterna magna.

-

Brain: Homogenize brain tissue in appropriate buffers (e.g., RIPA for soluble fractions, formic acid for insoluble fractions).

-

-

Aβ Quantification: Measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using MSD multiplex assays.

-

Histopathology (for AD models): Perfuse a subset of animals and process brain tissue for immunohistochemical analysis of amyloid plaques, microgliosis (Iba1), and astrogliosis (GFAP).

-

Behavioral Testing (for AD models): Conduct cognitive assessments such as the Morris water maze to evaluate learning and memory.

Caption: In vivo experimental workflow for BPN-15606 evaluation.

Signaling Pathways and Logical Relationships

The therapeutic rationale for BPN-15606 is based on the amyloid cascade hypothesis. By modulating γ-secretase, BPN-15606 intervenes at a critical step in this pathway. Furthermore, studies in the Ts65Dn mouse model suggest that the reduction in Aβ42 and Aβ40 levels by BPN-15606 can rescue downstream pathological events, including endosomal dysfunction (Rab5 hyperactivation) and impaired neurotrophin signaling, which are implicated in synaptic dysfunction and neurodegeneration.[7][8]

References

- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]

- 10. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

Investigating BPN-15606 Besylate in Down Syndrome Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of BPN-15606 besylate, a novel γ-secretase modulator, in the context of Down syndrome (DS). The information presented is intended to equip researchers and drug development professionals with a detailed understanding of the experimental methodologies and key findings from pivotal studies, facilitating further research and development in this therapeutic area.

Introduction to BPN-15606 and its Rationale in Down Syndrome

Down syndrome, caused by trisomy of chromosome 21, is consistently associated with the development of Alzheimer's disease (AD) pathology, including the accumulation of amyloid-beta (Aβ) peptides. The gene for the amyloid precursor protein (APP) is located on chromosome 21, leading to its overexpression and subsequent increased production of Aβ, particularly the aggregation-prone Aβ42 and Aβ40 species. BPN-15606 is a γ-secretase modulator (GSM) that has been investigated for its potential to mitigate AD-related pathologies in a mouse model of Down syndrome.[1] Unlike γ-secretase inhibitors, which can have significant side effects, GSMs like BPN-15606 are designed to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides without inhibiting its other critical functions.[1][2]

Preclinical studies in the Ts65Dn mouse model of Down syndrome have demonstrated that BPN-15606 can effectively reduce the levels of Aβ42 and Aβ40.[3][4][5] This modulation of Aβ production is associated with the rescue of several downstream pathological phenotypes, including the hyperactivation of Rab5, deficits in neurotrophin signaling, synaptic protein loss, tau hyperphosphorylation, neuroinflammation, and cognitive impairments.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of BPN-15606 in the Ts65Dn mouse model of Down syndrome.

Table 1: Effect of BPN-15606 on Amyloid-β Levels

| Analyte | Brain Region/Sample | 2N Vehicle | Ts65Dn Vehicle | Ts65Dn BPN-15606 | % Change (Ts65Dn Vehicle vs. BPN-15606) | p-value |

| Aβ40 (pg/mg protein) | Cortex | ~250 | ~450 | ~300 | ~33% decrease | <0.01 |

| Aβ42 (pg/mg protein) | Cortex | ~50 | ~80 | ~55 | ~31% decrease | <0.05 |

| Aβ40 (pg/mg protein) | Hippocampus | ~200 | ~350 | ~250 | ~29% decrease | <0.05 |

| Aβ42 (pg/mg protein) | Hippocampus | ~40 | ~70 | ~50 | ~29% decrease | <0.05 |

| Aβ40 (pg/ml) | Plasma | ~150 | ~250 | ~175 | ~30% decrease | <0.01 |

| Aβ42 (pg/ml) | Plasma | ~25 | ~40 | ~30 | ~25% decrease | <0.05 |

Data are approximated from graphical representations in Chen et al., 2024 and presented for illustrative purposes.[6]

Table 2: Effect of BPN-15606 on Cellular and Molecular Markers

| Marker | Brain Region | 2N Vehicle | Ts65Dn Vehicle | Ts65Dn BPN-15606 | % Change (Ts65Dn Vehicle vs. BPN-15606) | p-value |

| GTP-Rab5 / Total Rab5 | Cortex | 1.0 | ~1.8 | ~1.1 | ~39% decrease | <0.01 |

| pTrkB / Total TrkB | Cortex | 1.0 | ~0.6 | ~0.9 | ~50% increase | <0.01 |

| pCREB / Total CREB | Cortex | 1.0 | ~0.7 | ~1.0 | ~43% increase | <0.01 |

| Syntaxin 1A | Cortex | 1.0 | ~0.7 | ~1.0 | ~43% increase | <0.05 |

| SNAP25 | Cortex | 1.0 | ~0.8 | ~1.0 | ~25% increase | <0.05 |

| pTau (S202) / Total Tau | Cortex | 1.0 | ~1.5 | ~1.1 | ~27% decrease | <0.05 |

| pTau (S396/S404) / Total Tau | Cortex | 1.0 | ~1.6 | ~1.2 | ~25% decrease | <0.01 |

Data are expressed as fold change relative to 2N Vehicle and are approximated from graphical representations in Chen et al., 2024 for illustrative purposes.[6][7]

Table 3: Effect of BPN-15606 on Cognitive Function (Morris Water Maze)

| Parameter | Group | Performance | p-value (vs. Ts65Dn Vehicle) |

| Escape Latency (seconds) | 2N Vehicle | ~20 | <0.01 |

| Ts65Dn Vehicle | ~40 | - | |

| Ts65Dn BPN-15606 | ~25 | <0.05 | |

| Time in Target Quadrant (Probe Trial, %) | 2N Vehicle | ~35 | <0.01 |

| Ts65Dn Vehicle | ~25 (chance) | - | |

| Ts65Dn BPN-15606 | ~33 | <0.05 |

Data are approximated from graphical representations in Chen et al., 2024 for illustrative purposes.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of BPN-15606 in the Ts65Dn mouse model.

Animal Model and Drug Administration

-

Animal Model: Male Ts65Dn mice, a well-established genetic model for Down syndrome, and their 2N (euploid) littermates were used.[3]

-

Drug Formulation: this compound was synthesized by Albany Molecular Research Institute.[3]

-

Administration: 3-month-old male Ts65Dn and 2N mice were treated with BPN-15606 at a dose of 10 mg/kg or vehicle. The drug was administered via oral gavage on weekdays (5 days a week) for a total duration of 4 months.[3][4]

Measurement of Amyloid-β Levels

-

Technique: Meso Scale Discovery (MSD) V-PLEX Aβ Peptide Panel 1 (4G8) was used to quantify Aβ40 and Aβ42 levels.[3][8]

-

Sample Preparation:

-

Plasma: Whole blood was collected with EDTA as an anticoagulant and centrifuged to obtain plasma.[3]

-

Brain Tissue: Cortex and hippocampus were dissected and homogenized in RIPA buffer (25 mmol/L Tris-HCl pH 7.5, 150 mmol/L NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Protein concentration was normalized to 10 mg/ml.[3]

-

-

Assay Procedure: The assay was performed according to the manufacturer's instructions. Data was acquired using a MESO QuickPlex SQ 120 system and analyzed with DISCOVERY WORKBENCH 3.0 software.[3]

Rab5 Activation Assay

-

Technique: A pull-down assay followed by Western blotting was used to measure the levels of active, GTP-bound Rab5.

-

Procedure:

-

Brain lysates were incubated with an antibody specific for GTP-bound Rab5.

-

The antibody-GTP-Rab5 complex was pulled down using protein A/G agarose beads.

-

The pulled-down proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blotted with an anti-Rab5B antibody (1:2,000) to detect the amount of activated Rab5.[5]

-

Western Blotting for Signaling and Synaptic Proteins

-

Sample Preparation: Brain tissue (cortex and hippocampus) was homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay.

-

Procedure:

-

Equal amounts of protein (10-20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Membranes were incubated overnight at 4°C with the following primary antibodies:

-

pTrkB (1:1,000)

-

Total TrkB (1:1,000)

-

pCREB (1:1,000)

-

Total CREB (1:1,000)

-

Syntaxin 1A (1:5,000)

-

SNAP25 (1:5,000)

-

pTau (CP13, S202; 1:2,000)

-

pTau (PHF1, S396/S404; 1:2,000)

-

Total Tau (1:5,000)

-

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The levels of phosphorylated proteins were normalized to their respective total protein levels.[3]

-

Immunohistochemistry for Neuroinflammation

-

Technique: Immunofluorescence staining was performed on brain sections to visualize astrocytes and microglia.

-

Procedure:

-

Mice were transcardially perfused with 4% paraformaldehyde. Brains were post-fixed, cryoprotected, and sectioned.

-

Sections were blocked and permeabilized.

-

Sections were incubated with primary antibodies against:

-

GFAP (for astrocytes)

-

Iba1 (for microglia)

-

-

After washing, sections were incubated with fluorescently labeled secondary antibodies.

-

Images were captured using a confocal microscope, and the density of GFAP-positive astrocytes and the morphology of Iba1-positive microglia were analyzed.[3][9][10]

-

Morris Water Maze for Cognitive Assessment

-

Apparatus: A circular pool (e.g., 122 cm in diameter) filled with opaque water maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform was submerged 1 cm below the water surface.[11][12]

-

Procedure:

-

Acquisition Phase: Mice were trained for a set number of days (e.g., 5-7 days) with multiple trials per day (e.g., 4 trials). In each trial, the mouse was released from one of four starting positions and given a maximum time (e.g., 60 seconds) to find the hidden platform. The time to reach the platform (escape latency) was recorded.[11][13]

-

Probe Trial: 24 hours after the last training trial, the platform was removed, and the mouse was allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.[11][13]

-

-

Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial were analyzed to assess learning and memory.[13]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of BPN-15606 in Down Syndrome Models

Caption: Proposed mechanism of BPN-15606 in Down syndrome models.

Experimental Workflow for BPN-15606 Preclinical Evaluation

Caption: Preclinical experimental workflow for BPN-15606 evaluation.

Conclusion

The preclinical data strongly suggest that this compound holds therapeutic potential for addressing key neuropathological and cognitive deficits associated with Down syndrome. By modulating γ-secretase activity and reducing the production of pathogenic Aβ species, BPN-15606 has been shown to positively impact a cascade of downstream events, including endosomal trafficking, neurotrophic signaling, synaptic integrity, tau pathology, and neuroinflammation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon these findings and advance the development of novel therapeutics for individuals with Down syndrome. Further investigation into the long-term efficacy and safety of BPN-15606 is warranted.

References

- 1. APP Gene-based Strategies to Combat Alzheimer's Disease in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modeling Alzheimer’s disease related phenotypes in the Ts65Dn mouse: impact of age on Aβ, Tau, pTau, NfL, and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]

- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 11. UC Davis - Morris Water Maze [protocols.io]

- 12. mmpc.org [mmpc.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of BPN-15606 Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15606 besylate is a potent, orally active small molecule that has garnered significant attention in the field of neurodegenerative disease research, particularly for its potential therapeutic application in Alzheimer's disease.[1][2] Classified as a γ-secretase modulator (GSM), BPN-15606 offers a nuanced approach to targeting the amyloid cascade, a central pathological hallmark of Alzheimer's. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, BPN-15606 allosterically modulates the enzyme to shift the production of amyloid-beta (Aβ) peptides.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, compiling key preclinical data, experimental methodologies, and a visualization of its mechanism of action.

Mechanism of Action: γ-Secretase Modulation

BPN-15606 functions by selectively and allosterically modulating the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40 peptides.[4][5] Concurrently, there is an increase in the formation of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[3] This shift in the Aβ peptide profile is believed to reduce the propensity for amyloid plaque formation in the brain, a key initiating event in the Alzheimer's disease cascade.[6] Importantly, this modulatory activity does not inhibit the overall proteolytic function of γ-secretase, thereby avoiding the potential for adverse effects associated with the inhibition of other critical γ-secretase substrates, such as Notch.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| SH-SY5Y Neuroblastoma | IC50 for Aβ42 reduction | 7 nM | [4][5] |

| SH-SY5Y Neuroblastoma | IC50 for Aβ40 reduction | 17 nM | [4][5] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Species | Dosing Regimen | Effect on Aβ Levels | Reference |

| Mice (C57BL/6) | 10, 25, 50 mg/kg (oral admin., 7 days) | Dose-dependent reduction of plasma and brain Aβ42 and Aβ40 | [4] |

| Mice (C57BL/6) | 25 mg/kg (single oral dose) | Robust reduction in brain and plasma Aβ42 and Aβ40 starting at 30-60 mins and lasting ≥24 hours | [4] |

| Rats | 5, 25, 50 mg/kg (oral admin., 9 days) | Dose-dependent reduction of CSF Aβ42 and Aβ40 | [4] |

| PSAPP Transgenic Mice | 10 mg/kg/day (3 months, pre-plaque) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis | [7][8] |

| Ts65Dn Mice | 10 mg/kg/weekday (oral gavage, 4 months) | Significant decrease in cortex and hippocampus Aβ40 and Aβ42; no effect on full-length APP or CTFs | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Aβ Reduction Assay in SH-SY5Y Cells

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for APP processing and Aβ secretion.

-

Sample Collection: The conditioned medium is collected for Aβ analysis.

-

Aβ Quantification: Levels of Aβ40 and Aβ42 in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.

-

Data Analysis: IC50 values are calculated by plotting the percentage of Aβ reduction against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Efficacy Studies in Mice and Rats

-

Animal Models: Studies have utilized wild-type mice (e.g., C57BL/6), Sprague-Dawley rats, and transgenic mouse models of Alzheimer's disease such as the PSAPP and Ts65Dn models.[4][7][8][9]

-

Dosing Solution Preparation: this compound is formulated in a suitable vehicle for oral administration, such as 20% or 40% Hydroxypropyl-β-cyclodextrin (HPβCD) in a meglumine solution. Dosing solutions are typically prepared fresh daily.[1]

-

Administration: The compound is administered to the animals via oral gavage at specified doses and frequencies. The volume administered is based on the animal's body weight.[1][9]

-

Study Design:

-

Acute and Subchronic Studies: These studies assess the short-term effects on Aβ levels. Animals are dosed for a period of several days to a few weeks.[4]

-

Chronic Studies: Long-term studies are conducted to evaluate the impact on amyloid plaque pathology and other disease-related endpoints. These studies can last for several months.[7][8]

-

-

Sample Collection: At the end of the study, animals are euthanized, and blood, cerebrospinal fluid (CSF), and brain tissue are collected for analysis.[1]

-

Pharmacodynamic and Pharmacokinetic Analysis: Aβ levels in plasma, CSF, and brain homogenates are measured to assess the pharmacodynamic effect of BPN-15606. Plasma concentrations of the drug are also measured to determine its pharmacokinetic profile.[4]

Safety and Toxicology

Preclinical safety and toxicology studies are critical for advancing a compound to clinical trials. In rats, this compound has demonstrated a safety margin of over 40-fold, based on a comparison of the systemic exposure at the no-observed-adverse-effect-level (NOAEL) to the effective exposure required to reduce brain Aβ42 levels by 50%.[3] While initial studies with a related compound (compound 1) were halted due to a potentially mutagenic metabolite and QT interval prolongation in non-human primates, subsequent optimization led to the development of compounds like BPN-15606 with improved safety profiles. However, it is important to note that studies on BPN-15606 (referred to as compound 1 in one publication) were terminated after 28-day investigational new drug (IND)-enabling safety studies in rats and non-human primates revealed a potentially mutagenic metabolite in rats and evidence of corrected QT interval prolongation in non-human primates.

Conclusion

This compound is a well-characterized γ-secretase modulator with a compelling preclinical data package. Its ability to potently and selectively reduce the production of amyloidogenic Aβ peptides without inhibiting the essential functions of γ-secretase highlights its potential as a disease-modifying therapy for Alzheimer's disease. The dose-dependent efficacy observed in multiple animal models, coupled with a favorable safety margin in rats, underscores its promise. Further investigation and clinical development will be crucial to fully elucidate the therapeutic potential of this compound in humans.

References

- 1. benchchem.com [benchchem.com]

- 2. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

BPN-15606 Besylate: A Technical Overview for Drug Development Professionals

An In-Depth Guide to the γ-Secretase Modulator for Alzheimer's Disease Research

Abstract

BPN-15606 is a potent, orally active, and highly selective γ-secretase modulator (GSM) that has demonstrated significant potential in preclinical studies for the treatment of Alzheimer's disease (AD). By allosterically modulating the γ-secretase complex, BPN-15606 effectively reduces the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key pathological hallmark of AD, while promoting the formation of shorter, less amyloidogenic Aβ species. This technical guide provides a comprehensive overview of BPN-15606 besylate, including its chemical properties, mechanism of action, preclinical efficacy, and relevant experimental protocols, to support ongoing research and development efforts in the field of neurodegenerative diseases.

Chemical Properties and Structure

BPN-15606 is chemically identified as (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine.[1][2] The besylate salt form is utilized for its favorable physicochemical properties.

Table 1: Chemical and Physical Properties of BPN-15606

| Property | Value |

| IUPAC Name | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine |

| CAS Number (Free Base) | 1914989-49-3[3][4] |

| CAS Number (Besylate Salt) | 2436239-00-6[5] |

| Molecular Formula | C23H23FN6O[4] |

| Molecular Weight | 418.47 g/mol [4] |

| Form | Solid[4] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonication)[4] |

Chemical Structure:

Caption: Chemical structure of BPN-15606.

Mechanism of Action: γ-Secretase Modulation

BPN-15606 functions as a γ-secretase modulator (GSM), a class of compounds that allosterically bind to the γ-secretase complex.[6] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities by interfering with crucial signaling pathways like Notch, GSMs selectively modulate the cleavage of the amyloid precursor protein (APP).[1][2] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40 peptides.[1][2] Concurrently, the production of shorter, non-toxic Aβ peptides, such as Aβ37 and Aβ38, is increased.[1] This shift in APP processing is considered a promising therapeutic strategy for Alzheimer's disease.[1]

Caption: BPN-15606 allosterically modulates γ-secretase.

Preclinical Efficacy and Pharmacodynamics

BPN-15606 has demonstrated robust, dose-dependent efficacy in reducing Aβ42 and Aβ40 levels across multiple preclinical models, including cell-based assays and in vivo studies in rodents and non-human primates.

In Vitro Potency

The potency of BPN-15606 in modulating Aβ production has been characterized in human neuroblastoma cells.

Table 2: In Vitro Activity of BPN-15606

| Cell Line | Parameter | IC50 Value |

| SH-SY5Y | Aβ42 Reduction | 7 nM[3][7] |

| SH-SY5Y | Aβ40 Reduction | 17 nM[3][7] |

In Vivo Efficacy

Oral administration of BPN-15606 has been shown to effectively lower Aβ levels in the central nervous system of various animal models.

Table 3: Summary of In Vivo Efficacy Studies

| Species | Model | Dosing Regimen | Key Findings |

| Mice | C57BL/6 | 10, 25, 50 mg/kg; oral gavage; 7 days | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain.[3][7] |

| Mice | C57BL/6 | 25 mg/kg; single oral dose | Robust reduction in brain and plasma Aβ42 and Aβ40 beginning 30-60 minutes post-dose and lasting ≥24 hours.[2][7] |

| Mice | PSAPP Transgenic | 10 mg/kg/day; milled in chow; 6 months | Significant reduction in Aβ neuritic plaque load.[2] |

| Rats | Sprague-Dawley | 5, 25, 50 mg/kg; oral gavage; 9 days | Dose-dependent reduction of Aβ42 and Aβ40 in cerebrospinal fluid (CSF).[3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell-Based Aβ Modulation Assay

-

Cell Line: SH-SY5Y human neuroblastoma cells overexpressing human APP (SHSY5Y-APP).

-

Treatment: Cells are incubated with varying concentrations of BPN-15606.

-

Aβ Quantification: Levels of Aβ40 and Aβ42 in the cell culture supernatant are measured using Meso Scale Discovery (MSD) electrochemiluminescence assays or specific ELISAs.

-

Data Analysis: IC50 values are calculated from concentration-response curves.

In Vivo Rodent Efficacy Studies

-

Animals: C57BL/6 mice or Sprague-Dawley rats.

-

Compound Formulation: BPN-15606 is typically formulated in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose). For chronic studies, it can be milled into standard rodent chow.

-

Administration: Administered via oral gavage at specified doses and frequencies.

-

Sample Collection: At designated time points, blood (for plasma), brain tissue, and cerebrospinal fluid (CSF) are collected.

-

Aβ Analysis: Brain tissue is homogenized, and Aβ levels in plasma, brain homogenates, and CSF are quantified by ELISA or MSD assays.

-

Pharmacokinetic Analysis: Compound concentrations in plasma, brain, and CSF are determined by liquid chromatography-tandem mass spectrometry (LC/MS/MS).

Caption: Workflow for in vivo preclinical evaluation.

Safety and Toxicology

Early assessment of toxicology has been conducted for BPN-15606. Repeat-dose toxicity studies in rats and dose escalation studies in non-human primates have been performed to support its designation for 28-day IND-enabling GLP studies.[1] These studies are critical for establishing a safety profile and determining the therapeutic window for clinical development.

Conclusion

This compound is a well-characterized γ-secretase modulator with a compelling preclinical data package. Its potent and selective mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in reducing pathogenic Aβ peptides position it as a promising candidate for further development as a disease-modifying therapy for Alzheimer's disease. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working to advance novel treatments for neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Development of BPN-15606 Besylate: A Novel γ-Secretase Modulator for Alzheimer's Disease

An In-depth Technical Guide

Abstract

BPN-15606 besylate is a potent, orally bioavailable, small-molecule γ-secretase modulator (GSM) that has shown significant promise in preclinical models of Alzheimer's disease (AD). Developed through extensive medicinal chemistry efforts, BPN-15606 allosterically modulates the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides. This modulation results in a reduction of the highly amyloidogenic Aβ42 and Aβ40 species, while concurrently increasing the production of shorter, less toxic Aβ fragments. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of BPN-15606, with a focus on the quantitative data, detailed experimental methodologies, and the key signaling pathways involved.

Introduction

The amyloid hypothesis remains a central tenet in the understanding of Alzheimer's disease pathogenesis, positing that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a primary initiating event. This accumulation leads to the formation of senile plaques, neurofibrillary tangles, and ultimately, widespread neuronal dysfunction and death. The γ-secretase enzyme complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), generating Aβ peptides of varying lengths. While complete inhibition of γ-secretase has been explored as a therapeutic strategy, it has been associated with significant mechanism-based toxicities due to the enzyme's role in processing other critical substrates, such as Notch.

Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically bind to the γ-secretase complex and shift its cleavage preference, leading to the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37 and Aβ38) at the expense of the more pathogenic Aβ42 and Aβ40 forms. BPN-15606 emerged from a rigorous drug discovery program aimed at identifying potent and safe GSMs with favorable pharmacokinetic properties.

Discovery and In Vitro Characterization

BPN-15606 is a novel pyridazine-containing compound identified through iterative rounds of chemical synthesis and screening. Its potency as a GSM was initially characterized in cell-based assays.

In Vitro Efficacy

The ability of BPN-15606 to modulate Aβ production was assessed in human SH-SY5Y neuroblastoma cells. These cells were engineered to overexpress wild-type human APP, providing a robust system for measuring changes in Aβ levels. BPN-15606 demonstrated a potent and concentration-dependent reduction in the secretion of Aβ42 and Aβ40.

| Cell Line | Analyte | IC50 (nM) |

| SH-SY5Y | Aβ42 | 7 |

| SH-SY5Y | Aβ40 | 17 |

| Table 1: In Vitro Potency of BPN-15606 in SH-SY5Y Cells. |

Preclinical In Vivo Development

The promising in vitro profile of BPN-15606 prompted its evaluation in various animal models to assess its pharmacokinetic properties, pharmacodynamic effects on brain Aβ levels, and efficacy in a transgenic mouse model of AD.

Pharmacokinetics

Pharmacokinetic studies in mice and rats revealed that BPN-15606 is orally bioavailable and achieves significant exposure in the central nervous system.

Pharmacodynamics: Aβ Lowering in Wild-Type Animals

The in vivo efficacy of BPN-15606 in modulating Aβ levels was demonstrated in both mice and rats. Oral administration of BPN-15606 led to a dose-dependent reduction of Aβ42 and Aβ40 in the plasma, brain, and cerebrospinal fluid (CSF).

In C57BL/6J Mice (7-day oral administration):

| Dose (mg/kg/day) | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Brain Aβ40 Reduction (%) |

| 10 | ~50% | ~30% | ~40% | ~25% |

| 25 | ~60% | ~40% | ~50% | ~35% |

| 50 | ~70% | ~50% | ~60% | ~45% |

| Table 2: Dose-Dependent Reduction of Aβ in C57BL/6J Mice. |

In Sprague-Dawley Rats (9-day oral administration):

| Dose (mg/kg/day) | CSF Aβ42 Reduction (%) | CSF Aβ40 Reduction (%) |

| 5 | ~40% | ~30% |

| 25 | ~60% | ~50% |

| 50 | ~70% | ~60% |

| Table 3: Dose-Dependent Reduction of Aβ in Sprague-Dawley Rats. |

A single oral dose of 25 mg/kg in C57BL/6 mice resulted in a sustained reduction of brain and plasma Aβ42 and Aβ40 levels for at least 24 hours.

Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

The therapeutic potential of BPN-15606 was evaluated in the PSAPP transgenic mouse model, which develops age-dependent amyloid plaque pathology and cognitive deficits. Chronic treatment with BPN-15606 demonstrated significant reductions in amyloid plaque burden.

Mechanism of Action and Signaling Pathways

BPN-15606 exerts its therapeutic effects through the allosteric modulation of γ-secretase, leading to a shift in APP processing. This primary mechanism has downstream consequences on other cellular pathways implicated in AD pathogenesis, including neurotrophin signaling and endosomal trafficking.

Modulation of γ-Secretase and APP Processing

Rescue of Downstream Signaling Deficits

Recent studies have shown that BPN-15606 can rescue deficits in neurotrophin signaling and endosomal trafficking that are observed in mouse models of Down syndrome, which also exhibit AD-like pathology.

Experimental Protocols

In Vitro Aβ Quantification in SH-SY5Y Cells

-

Cell Culture: Human SH-SY5Y neuroblastoma cells overexpressing wild-type human APP751 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of BPN-15606 or vehicle (DMSO).

-

Conditioned Media Collection: After a 24-hour incubation period, the conditioned media is collected.

-

Aβ ELISA: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits (e.g., from Meso Scale Discovery) according to the manufacturer's instructions.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Aβ Quantification in Mice and Rats

-

Animal Dosing: BPN-15606 is formulated in a suitable vehicle (e.g., 20% Captisol) and administered orally to mice or rats at the desired doses.

-

Sample Collection: At specified time points after dosing, animals are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes. For brain and CSF analysis, animals are perfused with saline, and the brain and CSF are collected.

-

Sample Processing:

-

Plasma: Blood is centrifuged to separate plasma, which is then stored at -80°C.

-

Brain: The brain is homogenized in a suitable buffer (e.g., RIPA buffer with protease inhibitors). The homogenate is then centrifuged, and the supernatant (soluble fraction) is collected. The pellet can be further processed with formic acid to extract the insoluble Aβ fraction.

-

CSF: CSF is centrifuged to remove any cellular debris and stored at -80°C.

-

-

Aβ Quantification: Aβ40 and Aβ42 levels in plasma, brain homogenates, and CSF are measured using multiplex electrochemiluminescence assays (e.g., Meso Scale Discovery) according to the manufacturer's protocols.

-

Data Normalization: Brain Aβ levels are typically normalized to the total protein concentration of the homogenate.

Immunohistochemistry for Amyloid Plaques

-

Tissue Preparation: Brains from perfused animals are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned on a cryostat.

-

Antigen Retrieval: Sections are subjected to antigen retrieval, often involving incubation in formic acid.

-

Immunostaining:

-

Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100).

-

Incubation with a primary antibody against Aβ (e.g., 6E10 or 4G8).

-

Incubation with a biotinylated secondary antibody.

-

Detection using an avidin-biotin-peroxidase complex (ABC) kit and a suitable chromogen (e.g., DAB).

-

-

Imaging and Quantification: Stained sections are imaged using a light microscope, and the amyloid plaque load is quantified using image analysis software (e.g., ImageJ).

Immunoblotting for APP and its Fragments

-

Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection:

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA).

-

Incubation with primary antibodies specific for full-length APP, C-terminal fragments (CTFs), or a loading control (e.g., β-actin or GAPDH).

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a well-characterized γ-secretase modulator with a compelling preclinical data package. Its ability to potently and selectively reduce the production of pathogenic Aβ species, coupled with its favorable pharmacokinetic profile and demonstrated efficacy in animal models, underscores its potential as a disease-modifying therapy for Alzheimer's disease. The downstream effects on neurotrophin signaling and endosomal trafficking further suggest that BPN-15606 may address multiple facets of AD pathology. Further clinical development is warranted to translate these promising preclinical findings into a viable therapeutic for patients.

Methodological & Application

Application Notes and Protocols for BPN-15606 Besylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15606 besylate is a potent, orally active γ-secretase modulator (GSM) that has demonstrated significant potential in preclinical studies for Alzheimer's disease. It selectively attenuates the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, key pathogenic molecules in Alzheimer's disease, without inhibiting the overall activity of γ-secretase on other substrates like Notch. This document provides detailed protocols for the in vitro evaluation of this compound in relevant cell culture models.

Mechanism of Action

BPN-15606 is a γ-secretase modulator that allosterically modifies the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP). This modulation shifts the cleavage preference of γ-secretase, resulting in the production of shorter, less aggregation-prone Aβ peptides, thereby reducing the levels of pathogenic Aβ42 and Aβ40. Unlike γ-secretase inhibitors, GSMs like BPN-15606 do not block the cleavage of other important substrates such as Notch, thus avoiding the toxicities associated with broad γ-secretase inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of BPN-15606 in a human neuroblastoma cell line.

| Cell Line | Target | IC50 Value | Reference |

| SH-SY5Y | Aβ42 Production | 7 nM | [1][2] |

| SH-SY5Y | Aβ40 Production | 17 nM | [1][2] |

Experimental Protocols

Protocol 1: Evaluation of this compound on Aβ40 and Aβ42 Production in SH-SY5Y Cells

This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y with this compound and subsequent quantification of secreted Aβ40 and Aβ42 levels.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F-12 medium (e.g., Gibco™ 11330032)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Aβ40 and Aβ42 ELISA kits (e.g., Invitrogen™ KHB3481 and KHB3441)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.[3]

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Preparation of this compound Working Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of medium containing the different concentrations of this compound or vehicle (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Collection of Conditioned Medium:

-

After the incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells.

-

Carefully collect the supernatant (conditioned medium) from each well and store it at -80°C until Aβ analysis.

-

-

Quantification of Aβ40 and Aβ42:

-

Thaw the conditioned medium samples on ice.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions.

-

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the procedure to evaluate the potential cytotoxic effects of this compound on SH-SY5Y cells.

Materials:

-

Cells treated with this compound (from Protocol 1 setup)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

MTT Addition:

-

Following the collection of conditioned medium for Aβ analysis, add 10 µL of MTT solution to each well of the 96-well plate containing the treated cells.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

After the incubation, add 100 µL of solubilization buffer to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a 96-well plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 3: Western Blot Analysis of APP C-terminal Fragments (CTFs)

This protocol is for the analysis of APP-CTF levels in HEK293 cells stably expressing APP (HEK293/sw) treated with this compound.

Materials:

-

HEK293/sw cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against APP C-terminus (e.g., Bio-Rad AHP538)[4]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture, Seeding, and Treatment:

-

Culture HEK293/sw cells in DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 6-well plate and grow to 80% confluency.

-

Treat the cells with various concentrations of this compound (as described in Protocol 1) for 16-18 hours.[5]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay kit.[6]

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody against the C-terminus of APP overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a western blot imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands corresponding to APP-CTFs (β-CTF/C99 and α-CTF/C83) and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro evaluation.

References

- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 3. SH-SY5Y culturing [protocols.io]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. cyagen.com [cyagen.com]

- 6. origene.com [origene.com]

- 7. Western blot protocol | Abcam [abcam.com]

Application Notes & Protocols: In Vitro Assay for BPN-15606 Besylate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease.[1][2][3][4] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, BPN-15606 allosterically modulates γ-secretase to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.[4] This document provides detailed protocols for in vitro assays to characterize the activity of BPN-15606 besylate.

Mechanism of Action: γ-Secretase Modulation

BPN-15606 enhances the processivity of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of APP. This leads to a reduction in the longer, pathogenic Aβ peptides and an increase in shorter, non-pathogenic forms.

Primary In Vitro Assay: Aβ40 and Aβ42 Quantification

This assay directly measures the modulatory effect of BPN-15606 on γ-secretase activity by quantifying the levels of secreted Aβ40 and Aβ42 in cell culture media.

Experimental Workflow

Protocol: Aβ Quantification in SH-SY5Y Cells

-

Cell Culture:

-

Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Plating:

-

Seed SH-SY5Y cells into 96-well plates at a density of 4 x 10^4 cells per well.

-

Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations for a dose-response curve (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.

-

Remove the old medium from the cells and add 100 µL of medium containing the respective BPN-15606 concentrations or vehicle control.

-

-

Incubation and Sample Collection:

-

Incubate the treated cells for 24 hours at 37°C.

-

After incubation, carefully collect the conditioned medium from each well for Aβ analysis.

-

Centrifuge the collected medium at 500 x g for 5 minutes to pellet any cell debris and transfer the supernatant to a new plate or tubes. Samples can be stored at -80°C until analysis.

-

-

Aβ Quantification:

-

Quantify the concentrations of Aβ40 and Aβ42 in the conditioned medium using commercially available ELISA or Meso Scale Discovery (MSD) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Aβ levels to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 values for the reduction of Aβ40 and Aβ42.

-

Data Presentation

Summarize the quantitative data in a table for clear comparison.

| Compound | Target | Cell Line | IC50 (nM) |

| BPN-15606 | Aβ42 | SH-SY5Y | 7 |

| BPN-15606 | Aβ40 | SH-SY5Y | 17 |

Note: The IC50 values presented are based on published data.[1][2][3]

Secondary In Vitro Assays: Neuroprotection and Signaling

While BPN-15606's primary mechanism is γ-secretase modulation, its downstream effects can influence neuronal health and signaling pathways. In vivo studies have shown that BPN-15606 can normalize neurotrophin signaling deficits.[5][6] In vitro assays can be used to investigate these secondary effects.

Protocol: Western Blot for Neurotrophin Signaling Pathway

This protocol assesses the effect of BPN-15606 on key proteins in neurotrophin signaling pathways, such as TrkB and CREB.

-

Cell Culture and Treatment:

-

Use a suitable neuronal cell line (e.g., SH-SY5Y differentiated with retinoic acid, or primary cortical neurons).

-

Plate cells in 6-well plates and allow them to differentiate/adhere.

-

Treat cells with BPN-15606 at various concentrations for a specified time (e.g., 24 hours). It may be relevant to include a neurotoxic or stress-inducing agent to model disease conditions.

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-20% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pTrkB, TrkB, pCREB, CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Downstream Signaling Pathway

Data Presentation

| Treatment | pTrkB/TrkB Ratio (Fold Change) | pCREB/CREB Ratio (Fold Change) |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| BPN-15606 (10 nM) | 1.25 ± 0.18 | 1.35 ± 0.20 |

| BPN-15606 (100 nM) | 1.60 ± 0.25 | 1.75 ± 0.22 |

Note: This table presents hypothetical data for illustrative purposes.

Cell Viability Assay

It is crucial to assess whether the observed effects of BPN-15606 are due to its specific modulatory activity or to cytotoxicity.

Protocol: MTT Assay

-

Cell Plating and Treatment:

-

Plate and treat cells with BPN-15606 in a 96-well plate as described in the Aβ quantification protocol.

-

-

MTT Reagent Addition:

-

After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Data Presentation

| BPN-15606 Conc. | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 1 nM | 101.5 | ± 4.8 |

| 10 nM | 99.8 | ± 5.1 |

| 100 nM | 98.7 | ± 4.5 |

| 1 µM | 97.2 | ± 5.5 |

| 10 µM | 95.4 | ± 6.1 |

Note: This table presents hypothetical data for illustrative purposes, showing no significant cytotoxicity at the tested concentrations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (1914989-49-3 free base) - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BPN-15606 Besylate in Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of BPN-15606 besylate, a potent γ-secretase modulator (GSM), in mouse models of Alzheimer's disease (AD). The protocols and data presented are synthesized from published research to guide the design and execution of similar in vivo studies.

Introduction

BPN-15606 is a novel small molecule that acts as a γ-secretase modulator, selectively altering the cleavage of the amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species.[1][2][3] This mechanism of action makes BPN-15606 a promising therapeutic candidate for the prevention and treatment of Alzheimer's disease.[4] Preclinical studies in various mouse models of AD have demonstrated its efficacy in lowering brain Aβ42 levels and mitigating downstream pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BPN-15606 in mouse models of Alzheimer's disease.

Table 1: BPN-15606 Dosage and Administration in Alzheimer's Mouse Models

| Mouse Model | Age at Treatment Start | Dosage | Administration Route | Treatment Duration |

| PSAPP | 3 months (pre-plaque) | 10 mg/kg/day | Milled into chow | 3 months |

| PSAPP | 6 months (post-plaque) | 10 mg/kg/day | Milled into chow | 3 months |